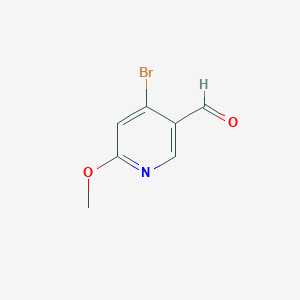

![molecular formula C12H17FN2O2 B6236746 tert-butyl N-[(3-amino-4-fluorophenyl)methyl]carbamate CAS No. 657409-24-0](/img/structure/B6236746.png)

tert-butyl N-[(3-amino-4-fluorophenyl)methyl]carbamate

概要

説明

“tert-butyl N-[(3-amino-4-fluorophenyl)methyl]carbamate” is a chemical compound with the CAS Number: 361548-95-0 . It has a molecular weight of 226.25 and its IUPAC name is tert-butyl 3-amino-4-fluorophenylcarbamate . The compound is solid in physical form .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through various methods . The tert-butyl group attached to the nitrogen of the carbamate function indicates that this compound is N-protected, commonly using a tert-butoxycarbonyl (Boc) group, which is a standard protecting group in organic synthesis.Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3,(H,14,15) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

Tert-Butyl carbamate derivatives can undergo a variety of chemical reactions . They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines .Physical And Chemical Properties Analysis

This compound is solid in physical form . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用

Tert-butyl N-[(3-amino-4-fluorophenyl)methyl]carbamate is a useful compound for scientific research. It has been used to modify proteins and enzymes, and to study the effects of various drugs and other compounds on cellular processes. It is also used to study the effects of environmental pollutants on biological systems. In addition, this compound has been used to study the effects of various drugs on the nervous system, and to study the effects of hormones on the reproductive system.

作用機序

Tert-butyl N-[(3-amino-4-fluorophenyl)methyl]carbamate is an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Acetylcholine is involved in many important physiological processes, such as learning and memory, muscle contraction, and nerve conduction. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in the body, which can have a variety of effects on the nervous system.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not fully understood. However, it is known that this compound can increase the levels of acetylcholine in the body, which can have a variety of effects on the nervous system. In particular, this compound has been shown to have a positive effect on learning and memory, and can also improve the functioning of the central nervous system. In addition, this compound can also have an effect on the cardiovascular system, as it can increase the levels of nitric oxide, which is a vasodilator.

実験室実験の利点と制限

Tert-butyl N-[(3-amino-4-fluorophenyl)methyl]carbamate is a useful compound for laboratory experiments, as it is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, this compound can be used to modify proteins and enzymes, and to study the effects of various drugs and other compounds on cellular processes. However, this compound is not very soluble in water, and it can be difficult to dissolve in aqueous solutions. In addition, this compound is not very stable, and it can degrade over time.

将来の方向性

There are several potential future directions for research into tert-butyl N-[(3-amino-4-fluorophenyl)methyl]carbamate. One possible direction is to further study the effects of this compound on the nervous system. In particular, further research could be done to determine the long-term effects of this compound on learning and memory, and to determine the effects of this compound on the cardiovascular system. In addition, further research could be done to determine the effects of this compound on other physiological processes, such as metabolism and digestion. Finally, further research could be done to determine the effects of this compound on the immune system, and to determine the effects of this compound on the development and growth of cells.

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

tert-butyl N-[(3-amino-4-fluorophenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)10(14)6-8/h4-6H,7,14H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESPVVPBNKPRRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00701803 | |

| Record name | tert-Butyl [(3-amino-4-fluorophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

657409-24-0 | |

| Record name | tert-Butyl [(3-amino-4-fluorophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide](/img/structure/B6236674.png)